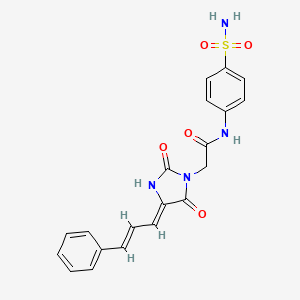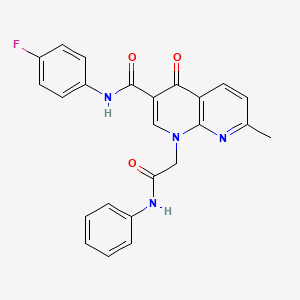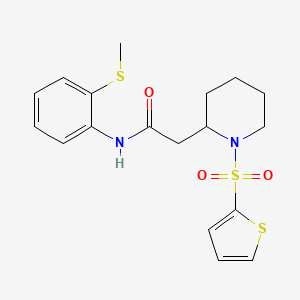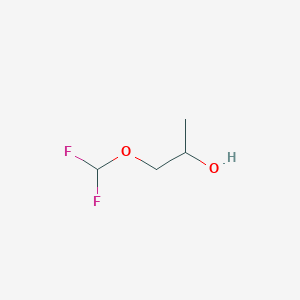
2-((Z)-2,5-dioxo-4-((E)-3-phenylallylidene)imidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Z)-2,5-dioxo-4-((E)-3-phenylallylidene)imidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O5S and its molecular weight is 426.45. The purity is usually 95%.
BenchChem offers high-quality 2-((Z)-2,5-dioxo-4-((E)-3-phenylallylidene)imidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Z)-2,5-dioxo-4-((E)-3-phenylallylidene)imidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallization
Compounds similar to "2-((Z)-2,5-dioxo-4-((E)-3-phenylallylidene)imidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide" have been studied for their crystal structure and molecular interactions. For instance, Sethusankar et al. (2002) examined the crystallization of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, revealing its planar imidazolidine-2,4-dione system and the molecule's stabilization through C-H⋯O and N-H⋯O interactions, forming cyclic dimers and chains in the crystal structure Sethusankar et al., 2002.
Anticancer Activity
Several studies have focused on the synthesis and evaluation of similar compounds for their potential anticancer activity. Kaminskyy et al. (2009) reported on the synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives, demonstrating significant selectivity for leukemia cell lines, indicating the potential for targeted cancer therapy Kaminskyy et al., 2009.
Antioxidant and Anti-inflammatory Properties
Compounds with structures similar to the query molecule have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Koppireddi et al. (2013) discovered novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides demonstrating both antioxidant and anti-inflammatory activities, highlighting the dual therapeutic potential of these compounds Koppireddi et al., 2013.
Hypoglycemic Activity
The hypoglycemic activity of 2,4-thiazolidinedione derivatives has been investigated, with some compounds showing promising results in lowering blood glucose levels in animal models. This suggests their potential application in managing diabetes Nikalje et al., 2012.
Antimicrobial Activity
Research on thiazolidinone and thiazoline derivatives has shown that these compounds possess significant antimicrobial properties, offering a potential pathway for the development of new antibiotics to combat resistant bacterial strains Gouda et al., 2010.
Eigenschaften
IUPAC Name |
2-[(4Z)-2,5-dioxo-4-[(E)-3-phenylprop-2-enylidene]imidazolidin-1-yl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c21-30(28,29)16-11-9-15(10-12-16)22-18(25)13-24-19(26)17(23-20(24)27)8-4-7-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,25)(H,23,27)(H2,21,28,29)/b7-4+,17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSFHYBUMNSRLC-GUSDSWBTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Z)-2,5-dioxo-4-((E)-3-phenylallylidene)imidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2813371.png)
![2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B2813374.png)


![8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813379.png)


![tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2813383.png)
![2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2813384.png)

![1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2813386.png)